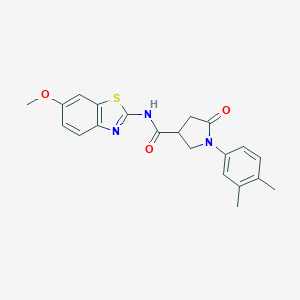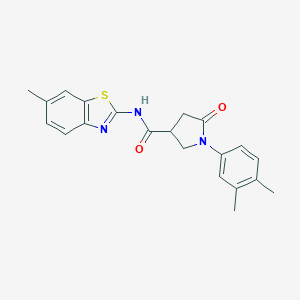
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, also known as MPPP, is a synthetic compound that has been extensively researched for its potential use in medicinal chemistry. MPPP is a member of the pyrrolidine family of compounds, which have been found to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have a number of biochemical and physiological effects. Studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have antioxidant activity, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been extensively studied, and its properties and effects are well understood. However, there are also some limitations to the use of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in lab experiments. For example, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. One area of research is the development of new synthetic methods for 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, which could improve its yield and purity. Additionally, researchers are exploring the use of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in combination with other compounds for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate involves the reaction of 3-methoxyphenylacetic acid with ethyl acetoacetate, followed by cyclization with phenylhydrazine. The resulting product is then esterified with chloroacetic acid to yield 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has anti-tumor activity and can inhibit the growth of cancer cells. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate has been found to have neuroprotective effects and can prevent the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
Produktname |
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate |
|---|---|
Molekularformel |
C20H19NO5 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-25-17-9-5-6-14(10-17)18(22)13-26-20(24)15-11-19(23)21(12-15)16-7-3-2-4-8-16/h2-10,15H,11-13H2,1H3 |
InChI-Schlüssel |
GXMHQASTEZZKIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271069.png)





![N-[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271076.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271078.png)
![1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)



![6-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271089.png)
![2-(4-chlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271091.png)